(2S)-2-amino-4-(phosphonooxy)butanoic acid, trifluoroacetic acid
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Overview
Description
(2S)-2-amino-4-(phosphonooxy)butanoic acid, trifluoroacetic acid is a compound of significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-4-(phosphonooxy)butanoic acid typically involves the phosphorylation of serine derivatives. One common method includes the use of phosphoryl chloride (POCl3) in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective phosphorylation of the hydroxyl group on the serine derivative.
Industrial Production Methods
Industrial production of this compound often employs large-scale phosphorylation reactions using automated reactors to maintain precise control over reaction conditions. The use of trifluoroacetic acid as a solvent or reagent in these processes helps to enhance the yield and purity of the final product by facilitating the removal of by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-4-(phosphonooxy)butanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the phosphonooxy group to a phosphonate group.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions include various phosphorylated amino acids and their derivatives, which are useful intermediates in the synthesis of more complex molecules.
Scientific Research Applications
Chemistry
In chemistry, (2S)-2-amino-4-(phosphonooxy)butanoic acid is used as a building block for the synthesis of peptides and proteins. Its phosphorylated form is crucial for studying phosphorylation processes in biochemical pathways.
Biology
In biological research, this compound is used to investigate the role of phosphorylation in cellular signaling and metabolism. It serves as a model compound for studying enzyme-substrate interactions involving phosphorylated amino acids.
Medicine
In medicine, (2S)-2-amino-4-(phosphonooxy)butanoic acid is explored for its potential therapeutic applications, particularly in the development of drugs targeting phosphorylation-dependent pathways. It is also used in the design of enzyme inhibitors.
Industry
In the industrial sector, this compound is used in the production of biochemical reagents and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2S)-2-amino-4-(phosphonooxy)butanoic acid involves its interaction with enzymes that recognize phosphorylated amino acids. It acts as a substrate or inhibitor for these enzymes, modulating their activity and affecting downstream signaling pathways. The molecular targets include kinases and phosphatases, which play critical roles in cellular regulation.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-amino-3-oxo-4-(phosphonooxy)butanoic acid
- Phosphoserine
- Phosphothreonine
Uniqueness
(2S)-2-amino-4-(phosphonooxy)butanoic acid is unique due to its specific configuration and the presence of both amino and phosphonooxy functional groups. This dual functionality allows it to participate in a wide range of biochemical reactions, making it a versatile tool in research and industrial applications.
Properties
CAS No. |
2694063-02-8 |
---|---|
Molecular Formula |
C6H11F3NO8P |
Molecular Weight |
313.1 |
Purity |
95 |
Origin of Product |
United States |
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